molecular formula C11H15N3O2 B13165028 2-Amino-N-[(benzylcarbamoyl)methyl]acetamide

2-Amino-N-[(benzylcarbamoyl)methyl]acetamide

Cat. No.: B13165028
M. Wt: 221.26 g/mol
InChI Key: RMLANVRSNGOOGK-UHFFFAOYSA-N
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Description

2-Amino-N-[(benzylcarbamoyl)methyl]acetamide is a chemical compound with the molecular formula C11H15N3O2. It is used primarily for research purposes and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[(benzylcarbamoyl)methyl]acetamide involves the reaction of benzyl isocyanate with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[(benzylcarbamoyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-N-[(benzylcarbamoyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-[(benzylcarbamoyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-methylacetamide
  • Benzylcarbamoyl derivatives
  • N-[(Benzylcarbamoyl)methyl]acetamide

Uniqueness

2-Amino-N-[(benzylcarbamoyl)methyl]acetamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-amino-N-[2-(benzylamino)-2-oxoethyl]acetamide

InChI

InChI=1S/C11H15N3O2/c12-6-10(15)14-8-11(16)13-7-9-4-2-1-3-5-9/h1-5H,6-8,12H2,(H,13,16)(H,14,15)

InChI Key

RMLANVRSNGOOGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CNC(=O)CN

Origin of Product

United States

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